Cas no 176773-05-0 (2(1H)-Pyrimidinimine,(Z)- (9CI))

176773-05-0 structure
Nome del prodotto:2(1H)-Pyrimidinimine,(Z)- (9CI)
2(1H)-Pyrimidinimine,(Z)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2(1H)-Pyrimidinimine,(Z)- (9CI)
- 2(1H)-Pyrimidinimine, (Z)- (9CI)
- UNII-OB8I17P2G4
- 2-AMINOPYRIMIDINE
- A927973
- pyrimidin-2-amine
- Pyrimidinamine
- NSC-1912
- pyrimidine-2-amine
- pyrimidyl amine
- 27043-39-6
- 2-Aminpirimidina
- MB00175
- Q27117919
- 2-Pyrimidinamine
- F3329-0410
- BDBM50354823
- Pyrimidine, 2-amino-
- amino pyrimidine
- CHEMBL88580
- DTXSID70870459
- 2-amino-pyrimidine
- pyrimidin-2-yl-amine
- 176773-04-9
- AM690
- AKOS000119323
- iminopyrimidine
- NSC1912
- AC-15596
- AS-13594
- 2(1H)-Pyrimidinimine (9CI)
- HY-41340
- PYRIMIDINE, 1,2-DIHYDRO-2-IMINO-
- 176773-05-0
- 2-Pyridiylamine
- CS-W020110
- 2-Aminopyrimidine, Vetec(TM) reagent grade, 97%
- EN300-17309
- 2-Pyrimidiylamine
- A801969
- 2(1H)-Pyrimidinimine, (E)- (9CI)
- FT-0611272
- Sulfadiazine Impurity A
- 153824-54-5
- 1,2-Dihydro-2-iminopyrimidine
- EINECS 203-648-4
- amino-pyrimidine
- MFCD00006089
- 109-12-6
- Pyrimidin-2-amine; Sulfadiazine Imp. A (Pharmeuropa); Sulfadiazine Impurity A
- 551920-04-8
- 2-aminopirimidina
- CHEBI:38618
- Q-200239
- Pyrimidine, 1,2-dihydro-2-imine-
- A0412
- Pyrimidin-2-ylamine
- 2-amino pyrimidine
- 2-Aminopyrimidine, 97%
- Sulfadiazine impurity A, European Pharmacopoeia (EP) Reference Standard
- NS00004461
- OB8I17P2G4
- AI3-24128
- Aminopyrimidine
- NSC 1912
- SULFADIAZINE IMPURITY A [EP IMPURITY]
- LGA
-
- Inchi: InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
- Chiave InChI: LJXQPZWIHJMPQQ-UHFFFAOYSA-N
- Sorrisi: [H]/N=C1/NC=CC=N/1
Proprietà calcolate
- Massa esatta: 95.04845
- Massa monoisotopica: 95.048347172g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 7
- Conta legami ruotabili: 0
- Complessità: 48.9
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.2
- Superficie polare topologica: 51.8Ų
Proprietà sperimentali
- PSA: 48.24
2(1H)-Pyrimidinimine,(Z)- (9CI) Letteratura correlata
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
176773-05-0 (2(1H)-Pyrimidinimine,(Z)- (9CI)) Prodotti correlati
- 2249538-37-0(2-(4-Formylphenoxy)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide)
- 251310-75-5(3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)-2-(methoxyimino)methylacrylonitrile)
- 2228345-09-1(1-(3-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-2-yl(methyl)amine)
- 159058-46-5(4-4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yloxybutanoic Acid)
- 87129-38-2(Propanoic acid, 2-bromo-, 2-propenyl ester)
- 2228753-09-9(3-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1339726-89-4(5-(3-methylphenyl)methyl-1,2,4-oxadiazole-3-carboxylic acid)
- 137031-56-2(Litebamine)
- 2680779-34-2(benzyl N-5-bromo-6-(trifluoromethyl)pyridin-2-ylcarbamate)
- 426-58-4(trifluoromethanesulfonylbenzene)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
